molecular formula C8H16O5S B13832650 Ethyl 1-thio-alpha-D-glucofuranoside CAS No. 4137-33-1

Ethyl 1-thio-alpha-D-glucofuranoside

Cat. No.: B13832650
CAS No.: 4137-33-1
M. Wt: 224.28 g/mol
InChI Key: AEVJVTKPYCQIIQ-FMDGEEDCSA-N
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Description

Ethyl 1-thio-alpha-D-glucofuranoside is a chemical compound with the molecular formula C8H16O5S. It is a derivative of glucose where the hydroxyl group at the first position is replaced by an ethylthio group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-thio-alpha-D-glucofuranoside can be synthesized through a series of chemical reactions involving glucose derivatives. One common method involves the reaction of glucose with ethylthiol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 25-30°C. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-thio-alpha-D-glucofuranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-thio-alpha-D-glucofuranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-thio-alpha-D-glucofuranoside involves its interaction with specific molecular targets. In biological systems, it can bind to carbohydrate-recognizing proteins, thereby modulating their activity. The ethylthio group enhances its binding affinity and specificity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1-thio-alpha-D-glucofuranoside
  • Propyl 1-thio-alpha-D-glucofuranoside
  • Butyl 1-thio-alpha-D-glucofuranoside

Uniqueness

This compound is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative often exhibits better solubility and reactivity, making it more suitable for certain applications .

Properties

CAS No.

4137-33-1

Molecular Formula

C8H16O5S

Molecular Weight

224.28 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1R)-1,2-dihydroxyethyl]-5-ethylsulfanyloxolane-3,4-diol

InChI

InChI=1S/C8H16O5S/c1-2-14-8-6(12)5(11)7(13-8)4(10)3-9/h4-12H,2-3H2,1H3/t4-,5-,6-,7-,8-/m1/s1

InChI Key

AEVJVTKPYCQIIQ-FMDGEEDCSA-N

Isomeric SMILES

CCS[C@@H]1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O

Canonical SMILES

CCSC1C(C(C(O1)C(CO)O)O)O

Origin of Product

United States

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